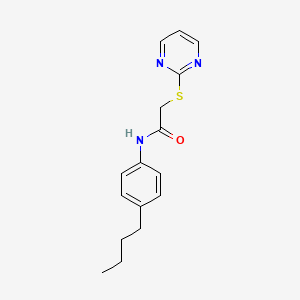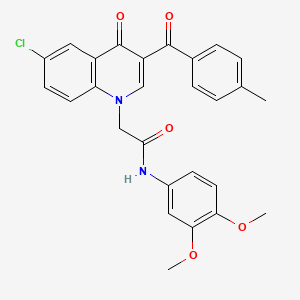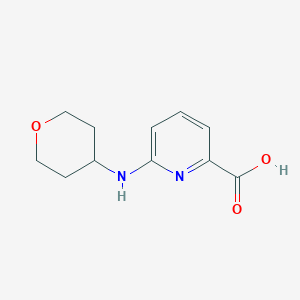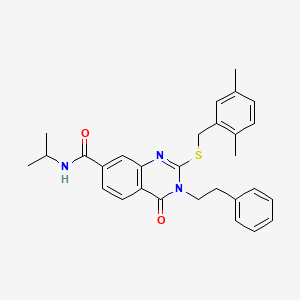
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds. This research indicates the potential of this chemical structure in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further studies have confirmed the significant herbicidal activity of these compounds, suggesting their use as a lead structure for novel herbicide development (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Research on new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated their efficacy in antibacterial and antifungal applications. The synthesized compounds showed activity against various pathogens, indicating their potential as antimicrobial agents (Gupta et al., 2008).
Organic Synthesis and Chemical Characterization
Studies have explored the synthesis and characterization of novel compounds containing the 1,2,4-oxadiazole ring, revealing the versatility of these structures in organic chemistry. These compounds have shown promising bioactive properties, including antitumor activities (Maftei et al., 2013). Another study focused on the synthesis and spectral characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).
Green Chemistry and Sustainable Synthesis
Research on the L-proline-catalysed synthesis of heterocyclic ortho-quinones emphasizes the importance of green chemistry principles in the synthesis of complex molecules. This "on water" protocol offers environmental advantages such as short reaction times and the absence of toxic solvents (Rajesh et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione, followed by reduction of the nitro group to an amino group, and then coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzoic acid", "2-nitrobenzaldehyde", "urea", "ethyl acetoacetate", "4-bromoethylamine", "sodium hydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-nitrobenzaldehyde: 4-ethylbenzoic acid is reacted with 2-nitrobenzaldehyde in the presence of acetic acid and hydrochloric acid to form 4-ethyl-2-nitrobenzaldehyde.", "b. Synthesis of 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione: 4-ethyl-2-nitrobenzaldehyde is reacted with urea and ethyl acetoacetate in the presence of sodium hydroxide to form 3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of nitro group to amino group", "3-(4-ethylphenyl)-1-(4-nitrophenyl)quinazoline-2,4(1H,3H)-dione is reduced to 3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride in ethanol.", "Step 3: Coupling with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-(4-ethylphenyl)-1-(4-aminophenyl)quinazoline-2,4(1H,3H)-dione is coupled with 3-(4-ethylphenyl)-1-(2-bromoethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydride in dichloromethane to form the final product '3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
Número CAS |
1359433-95-6 |
Nombre del producto |
3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O3 |
Peso molecular |
452.514 |
Nombre IUPAC |
3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3 |
Clave InChI |
KYOMMBWLBMUCHZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)

![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)